molecular formula C12H11N B109410 5-Aminoacenaphthene CAS No. 4657-93-6

5-Aminoacenaphthene

Cat. No. B109410
CAS RN: 4657-93-6
M. Wt: 169.22 g/mol
InChI Key: JEUAWMJVEYFVNJ-UHFFFAOYSA-N
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Description

5-Aminoacenaphthene, also known as 1,2-Dihydro-5-acenaphthylenamine, is a chemical compound with the molecular formula C12H11N . It has an average mass of 169.222 Da and a Monoisotopic mass of 169.089142 Da .


Synthesis Analysis

A novel one-pot catalytic synthesis of 5-acetylacenaphthene through the acylation of acenaphthene with acetyl chloride catalyzed by various Keggin type heteropoly acids (salts) was investigated . Pure 5-acetylacenaphthene was obtained and the structure of 5-acetylacenaphthene was identified by GC/MS, FT-IR, and 1H NMR spectra .


Molecular Structure Analysis

The molecular structure of 5-Aminoacenaphthene consists of 12 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 364.3±21.0 °C at 760 mmHg, and a flash point of 195.8±17.4 °C .


Physical And Chemical Properties Analysis

5-Aminoacenaphthene has a density of 1.2±0.1 g/cm3, a boiling point of 364.3±21.0 °C at 760 mmHg, and a flash point of 195.8±17.4 °C . It has a molar refractivity of 55.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 137.2±3.0 cm3 .

Scientific Research Applications

Carcinogenic Potential

  • Carcinogenicity in Mice : 5-Aminoacenaphthene, used as an intermediate in fluorescent whitening agents, has shown carcinogenic effects in mice. Intraperitoneal injections induced malignant tumors such as leukemia and sarcoma in about 40% of the mice. This suggests a need for reevaluation of its use in industry to prevent occupational bladder cancer among workers (Hashida, 1969).

Chemical Reactions and Derivatives

  • Formation of Heterocyclic Systems : Reactions involving 5-acetyl-6-aminoacenaphthene and its derivatives with aromatic aldehydes have led to the creation of new peri-fused heterocyclic systems, highlighting its potential in organic chemistry research (Antonov et al., 2007).
  • Fluorescence Derivatisation Reagents : Acenaphthene derivatives, including 5-bromoacetyl acenaphthene, have been synthesized for high-performance liquid chromatography applications. These derivatives offer increased fluorescence and sensitivity compared to traditional reagents (Gifford et al., 1995).

Mutagenic and Metabolic Studies

  • Metabolism and Mutagenicity : The metabolism of 5-nitroacenaphthene, a relative of 5-aminoacenaphthene, has been explored. Metabolites like 1-hydroxy-5-aminoacenaphthene showed significant mutagenic activity. This research aids in understanding the biochemical pathways and potential health risks associated with these compounds (El-Bayoumy & Hecht, 1982).

Spectroscopy and Structural Analysis

  • NMR Spectroscopy : Complete assignments of 13C NMR spectra for compounds like 5-aminoacenaphthene have been made, contributing to the understanding of its structural characteristics and the effects of substituents on its properties (Ernst, 1976).

Potential Therapeutic Applications

  • Inflammatory Bowel Diseases : 5-Aminosalicylic acid, a derivative of 5-aminoacenaphthene, has been studied for its role in treating inflammatory bowel diseases, showing effectiveness in inhibiting cytokine production and influencing nuclear receptors (Rousseaux et al., 2005).

Drug Delivery Research

  • Theranostic Applications : Research on 5-aminolevulinic acid, related to 5-aminoacenaphthene, in theranostics and drug delivery has shown significant advancements. This highlights the potential of these compounds in medical research and treatment applications (Zhou et al., 2022).

Safety And Hazards

Data reported in an abstract indicate that 5-aminoacenaphthene increased the incidence of bladder carcinomas in mice following implantation of paraffin wax pellets containing this compound into the bladder and that it produced leukaemias following its intraperitoneal injection .

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUAWMJVEYFVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196877
Record name 5-Aminoacenaphthene
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoacenaphthene

CAS RN

4657-93-6
Record name 5-Aminoacenaphthene
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Record name 5-Aminoacenaphthene
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Record name 5-Aminoacenaphthene
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Record name 5-Aminoacenaphthene
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Record name 5-AMINOACENAPHTHENE
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Synthesis routes and methods I

Procedure details

5-Nitroacenaphthene is made by nitrating acenaphthene with nitric acid in the presence of acetic acid according to the method of Rowe and Davies, J. Chem. Soc. 117, 1346 (1920). Standard reduction methods using tin or stannous chloride in hydrochloric acid or by using Raney nickel with ethanol or hydrazine produces 5-aminoacenaphthene.
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stannous chloride
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Synthesis routes and methods II

Procedure details

40 gms (Aldrich lot #CY 02301 HX, containing 15% of the 3-nitro isomer) of 5-nitroacenaphthene was dissolved in a mixture of tetrahydrofuran (150 ml) and acetic acid (25 ml.). To this solution was added 1.0 of 10% Pd/C and the mixture hydrogenated (40 psi) at room temperature. After 2 hours, the mixture was filtered through a bed of celite and the filtrate concentrated in vacuo to give a mixture of a solid which darkened (to purple) considerably on exposure to air. This material was redissolved in methylene chloride and decolorized with activated charcoal and then the product recrystallized from a mixture of cyclohexane:ethyl acetate (3:1) to give 8.3 g of clean material--only the major 5-amino isomer being present by TLC. This material was used as is directly in the next step.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 5 and 3-nitroacenaphthene was reduced with Pd/C in ethyl acetate under hydrogen at 40 psi pressure and the resulting amines were separated by recrystallization from cyclohexane/ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
100
Citations
HJ Richter, BC Weberg - Journal of the American Chemical …, 1958 - ACS Publications
… 4-Nitro-5-aminoacenaphthene (I), first described by Sachs and Mosebach,3 was … Five grams (0.023 mole) of 4-nitro-5-aminoacenaphthene (I) purified by crystallization from thiophene-…
Number of citations: 4 pubs.acs.org
D Nightingale, HE Ungnade… - Journal of the American …, 1945 - ACS Publications
Myosmine hydrolyzes readily to 3-pyridyl-cv-aminopropyl ketone in aqueous solution, whereas N-methylmyosmine is resistant to hydrolysis. Nornicotine, hexahydronornicotine andocta-…
Number of citations: 1 pubs.acs.org
L Ernst - Organic Magnetic Resonance, 1976 - Wiley Online Library
Complete assignments of the 13 C nmr spectra have been made for 5‐aminoquinoline, 5‐aminoisoquinoline, 5‐aminoacenaphthene and 3‐aminofluoranthene. Substituent‐induced …
SU Nair, JL Simonsen - Journal of the Indian Institute of …, 1927 - journal.library.iisc.ernet.in
… In order to ascertain whether 4-substitution mas the determining factor, we decided to examine the condensation of 5-aminoacenaphthene with paraldehyde, since this base may be …
Number of citations: 5 journal.library.iisc.ernet.in
C Hashida - Nippon Eiseigaku Zasshi (Japanese Journal of …, 1969 - jstage.jst.go.jp
… such as 5-nitroacenaphthene and 5-aminoacenaphthene have been in use in industry as … of the mice and wax pellets containing 5-aminoacenaphthene, when implanted in the bladders …
Number of citations: 1 www.jstage.jst.go.jp
K El-Bayoumy, SS Hecht - Cancer Research, 1982 - AACR
… and HPLC retention volumes to those of 1-hydroxy-5-aminoacenaphthene and 1-oxo-5-aminoacenaphthene. Peaks A and B were thus assigned as 1-hydroxy-5-aminoacenaphthene …
Number of citations: 42 aacrjournals.org
R Garascia, G Batzis, J Kroeger - The Journal of Organic …, 1960 - ACS Publications
… The 5-aminoacenaphthene was then converted into acenaphthene-5-arsonic acid, the first of the new compounds (I), via the Bart … Seven grams (0.04 mole)of 5-aminoacenaphthene was …
Number of citations: 6 pubs.acs.org
LA Jones, CT Joyner, HK Kim… - Canadian Journal of …, 1970 - cdnsciencepub.com
… (0.5 g) was refluxed with 2 ml of hydrazine hydrate and 0.05 g of 10% Pd on carbon in 50ml of ethanol for 2 h, and filtration, followed by evaporation, gave impure 5-aminoacenaphthene…
Number of citations: 20 cdnsciencepub.com
BF Plummer, SR Russell, WG Reese… - The Journal of …, 1991 - ACS Publications
A multistep synthetic route for the synthesis of the reactive intermediate 4, 5-didehydroacenaphthene (15) is described. A mixture of N-1-, N-2-, and iV-3-aminoacenaphtho [4, 5-e] …
Number of citations: 12 pubs.acs.org
H Rapoport, TP King, JB Lavigne - Journal of the American …, 1951 - ACS Publications
… Hydrolysis of 5-aminoacenaphthene was … best reduced to 5aminoacenaphthene by catalytic hydrogenation. Hydrolysis with 10% sulfuric acid at 190, as suggested by a …
Number of citations: 15 pubs.acs.org

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